N-butan-2-yl-4-chlorobenzenesulfonamide

Description

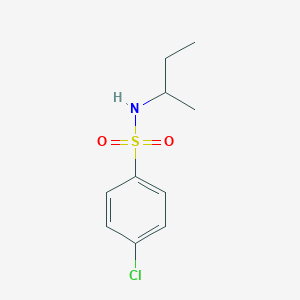

Structure

2D Structure

3D Structure

Properties

CAS No. |

59724-38-8 |

|---|---|

Molecular Formula |

C10H14ClNO2S |

Molecular Weight |

247.74 g/mol |

IUPAC Name |

N-butan-2-yl-4-chlorobenzenesulfonamide |

InChI |

InChI=1S/C10H14ClNO2S/c1-3-8(2)12-15(13,14)10-6-4-9(11)5-7-10/h4-8,12H,3H2,1-2H3 |

InChI Key |

MQKHLMFKDTUBSK-UHFFFAOYSA-N |

SMILES |

CCC(C)NS(=O)(=O)C1=CC=C(C=C1)Cl |

Canonical SMILES |

CCC(C)NS(=O)(=O)C1=CC=C(C=C1)Cl |

Other CAS No. |

59724-38-8 |

Origin of Product |

United States |

Synthetic Methodologies for N Butan 2 Yl 4 Chlorobenzenesulfonamide

Retrosynthetic Analysis and Key Precursors

A retrosynthetic analysis of N-butan-2-yl-4-chlorobenzenesulfonamide logically disconnects the molecule at the sulfur-nitrogen bond of the sulfonamide functional group. This disconnection points to two primary precursors: 4-chlorobenzenesulfonyl chloride and butan-2-amine. This approach is the most common and direct method for the formation of sulfonamides.

An alternative disconnection can be envisioned at the carbon-nitrogen bond of the butan-2-yl group, suggesting an alkylation reaction. This would involve 4-chlorobenzenesulfonamide (B1664158) as the nucleophile and a suitable butan-2-yl electrophile, such as 2-bromobutane.

Table 1: Key Precursors for the Synthesis of this compound

| Precursor Name | Chemical Structure | Role in Synthesis |

| 4-Chlorobenzenesulfonyl chloride | Cl-C₆H₄-SO₂Cl | Electrophilic sulfonating agent |

| Butan-2-amine | CH₃CH(NH₂)CH₂CH₃ | Nucleophilic amine |

| 4-Chlorobenzenesulfonamide | Cl-C₆H₄-SO₂NH₂ | Nucleophile in alkylation |

| 2-Bromobutane | CH₃CH(Br)CH₂CH₃ | Electrophilic alkylating agent |

Established Synthetic Routes for 4-Chlorobenzenesulfonamide Derivatives

The construction of this compound can be achieved through well-established synthetic methodologies for sulfonamide formation.

N-Sulfonylation Reactions

The most prevalent method for the synthesis of sulfonamides is the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base. cbijournal.com For the target molecule, this involves the reaction of butan-2-amine with 4-chlorobenzenesulfonyl chloride. The base, typically pyridine or triethylamine, is added to neutralize the hydrochloric acid byproduct formed during the reaction. cbijournal.com

The reaction is generally carried out in a suitable organic solvent, such as dichloromethane or diethyl ether, at temperatures ranging from 0 °C to room temperature. The choice of base and solvent can influence the reaction rate and yield. For instance, using pyridine as both the base and solvent can lead to high yields in the synthesis of related sulfonamides. cbijournal.com

Table 2: Typical Reaction Conditions for N-Sulfonylation

| Parameter | Condition |

| Reactants | Butan-2-amine, 4-Chlorobenzenesulfonyl chloride |

| Base | Pyridine, Triethylamine |

| Solvent | Dichloromethane, Diethyl ether, Pyridine |

| Temperature | 0 °C to Room Temperature |

Alkylation Approaches for the Butan-2-yl Moiety

An alternative, though less common, approach is the N-alkylation of a pre-formed sulfonamide. In this case, 4-chlorobenzenesulfonamide would be deprotonated with a suitable base to form the corresponding sulfonamide anion, which then acts as a nucleophile to attack an electrophilic butan-2-yl species, such as 2-bromobutane or butan-2-yl tosylate. This method is generally less favored due to potential side reactions, such as O-alkylation and elimination, and the often harsher reaction conditions required.

Exploration of Stereoselective Synthetic Pathways for the Butan-2-yl Group

The butan-2-yl group in the target molecule contains a stereocenter, meaning the compound can exist as a pair of enantiomers, (R)-N-butan-2-yl-4-chlorobenzenesulfonamide and (S)-N-butan-2-yl-4-chlorobenzenesulfonamide. The synthesis of a single enantiomer requires a stereoselective approach, which can be achieved through either the resolution of a racemic mixture or by asymmetric synthesis.

Chiral Resolution Techniques

Chiral resolution involves the separation of a racemic mixture of butan-2-amine into its individual enantiomers prior to the sulfonylation reaction.

Diastereomeric Salt Formation: A classical and widely used method for the resolution of amines is the formation of diastereomeric salts with a chiral resolving agent. For butan-2-amine, a common and effective resolving agent is tartaric acid. nih.gov The reaction of racemic butan-2-amine with an enantiomerically pure form of tartaric acid, such as L-(+)-tartaric acid, results in the formation of two diastereomeric salts: ((S)-butan-2-ammonium)-(L-tartrate) and ((R)-butan-2-ammonium)-(L-tartrate). nih.gov

These diastereomeric salts have different physical properties, most notably their solubility in a given solvent. This difference in solubility allows for their separation by fractional crystallization. nih.gov Once the desired diastereomeric salt is isolated, the enantiomerically pure amine can be recovered by treatment with a base.

Enzymatic Kinetic Resolution: Another powerful technique for chiral resolution is enzymatic kinetic resolution. researchgate.net This method utilizes an enzyme, often a lipase, to selectively acylate one enantiomer of the racemic amine at a faster rate than the other. For instance, Candida antarctica lipase B (CALB) has been shown to be an effective catalyst for the enantioselective acylation of sec-butylamine. researchgate.net

In a typical procedure, racemic butan-2-amine is treated with an acyl donor, such as ethyl decanoate, in the presence of the lipase. The enzyme will preferentially catalyze the acylation of one enantiomer (e.g., the (R)-enantiomer), leaving the other enantiomer (the (S)-enantiomer) largely unreacted. researchgate.net The resulting acylated amine and the unreacted amine can then be separated by conventional methods. This technique can provide access to enantiomerically enriched butan-2-amine with high enantiomeric excess (ee). researchgate.net

Table 3: Comparison of Chiral Resolution Techniques for Butan-2-amine

| Technique | Resolving Agent/Catalyst | Principle of Separation | Advantages | Disadvantages |

| Diastereomeric Salt Formation | L-(+)-Tartaric Acid | Differential solubility of diastereomeric salts | Scalable, well-established | Can be labor-intensive, requires stoichiometric resolving agent |

| Enzymatic Kinetic Resolution | Lipase (e.g., Candida antarctica) | Enantioselective enzymatic acylation | High enantioselectivity, mild reaction conditions | Maximum theoretical yield of 50% for one enantiomer |

Asymmetric Synthesis Approaches

Asymmetric synthesis aims to directly produce a single enantiomer of a chiral molecule, thereby avoiding the need for a resolution step. For the synthesis of enantiomerically pure this compound, this would involve the asymmetric synthesis of butan-2-amine.

Several methods have been developed for the asymmetric synthesis of chiral amines. One common strategy involves the use of chiral auxiliaries. For example, a chiral auxiliary can be attached to a prochiral ketone, which is then reduced stereoselectively. Subsequent removal of the auxiliary yields the chiral amine.

Another modern approach is the use of biocatalysis, such as transaminases, which can convert a ketone (in this case, butan-2-one) directly into a chiral amine with high enantioselectivity by transferring an amino group from a donor molecule. Transaminases are available that can produce either the (R)- or (S)-enantiomer of the amine.

Optimization of Reaction Conditions and Yields

The efficiency of the synthesis of this compound is highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of solvent, the type of base used, the reaction temperature, and the duration of the reaction. The optimization of these factors is crucial for maximizing the yield and purity of the final product while minimizing reaction time and a complex purification process.

A systematic study of the reaction conditions could involve varying one parameter at a time while keeping others constant. For instance, the polarity of the solvent can significantly influence the reaction rate and yield. Aprotic solvents of varying polarities, such as dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile, are commonly employed. The choice of base is also critical for scavenging the hydrogen chloride byproduct. Common bases include organic amines like triethylamine and pyridine, or inorganic bases like potassium carbonate.

Temperature plays a vital role in the reaction kinetics. While higher temperatures can increase the reaction rate, they may also lead to the formation of unwanted byproducts. Therefore, finding an optimal temperature that balances reaction speed and selectivity is essential.

The following interactive table illustrates a hypothetical optimization study for the synthesis of this compound, demonstrating how different parameters can influence the product yield.

Table 1: Hypothetical Optimization of Reaction Conditions

| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Dichloromethane | Triethylamine | 25 | 4 | 85 |

| 2 | Tetrahydrofuran | Triethylamine | 25 | 4 | 78 |

| 3 | Acetonitrile | Triethylamine | 25 | 4 | 82 |

| 4 | Dichloromethane | Pyridine | 25 | 4 | 80 |

| 5 | Dichloromethane | Potassium Carbonate | 25 | 4 | 75 |

| 6 | Dichloromethane | Triethylamine | 0 | 6 | 70 |

| 7 | Dichloromethane | Triethylamine | 40 | 2 | 88 |

From this hypothetical data, dichloromethane appears to be a more suitable solvent compared to tetrahydrofuran and acetonitrile under these conditions. Triethylamine seems to be a more effective base than pyridine and potassium carbonate. The reaction yield is sensitive to temperature, with a higher temperature potentially leading to a better yield in a shorter time.

Green Chemistry Considerations in Synthesis

In recent years, the principles of green chemistry have become increasingly important in chemical synthesis, aiming to design processes that are more environmentally benign. For the synthesis of this compound, several green chemistry principles can be applied to make the process more sustainable.

One of the primary goals of green chemistry is to reduce or eliminate the use of hazardous solvents. Traditional syntheses of sulfonamides often use chlorinated solvents like dichloromethane, which are toxic and environmentally persistent. A greener approach would involve replacing these with more environmentally friendly alternatives such as ethanol, water, or even performing the reaction under solvent-free conditions. researchgate.net The use of water as a solvent is particularly attractive due to its non-toxic, non-flammable, and inexpensive nature. rsc.org Some studies have shown that high yields of sulfonamides can be achieved in aqueous media, sometimes even without the need for a catalyst. researchgate.net

Another key principle is waste prevention. The traditional method generates a stoichiometric amount of hydrochloride salt as a byproduct. While this is inherent to the reaction, the choice of base and workup procedure can be optimized to minimize waste. Using a recyclable base or a catalytic system could be a potential avenue for waste reduction.

Furthermore, designing energy-efficient processes is a central tenet of green chemistry. This can be achieved by conducting reactions at ambient temperature and pressure whenever possible, thus reducing the energy consumption associated with heating or cooling. Catalyst-free methods, which can proceed at room temperature, are particularly advantageous in this regard. researchgate.net

The following interactive table provides a hypothetical comparison between a traditional and a greener synthetic route for this compound.

Table 2: Comparison of Traditional and Greener Synthetic Approaches

| Parameter | Traditional Method | Greener Method |

|---|---|---|

| Solvent | Dichloromethane | Water/Ethanol |

| Base | Triethylamine (stoichiometric) | Sodium Bicarbonate (mild, less hazardous) or Catalyst-free |

| Temperature | 0-40 °C | Room Temperature |

| Byproduct | Triethylamine hydrochloride | Sodium chloride |

| Environmental Impact | Higher (use of volatile organic solvent) | Lower (use of benign solvent, energy efficient) |

| Atom Economy | Moderate | Improved (by minimizing excess reagents) |

This comparative analysis highlights the potential for developing a more sustainable synthesis of this compound by incorporating the principles of green chemistry. Such modifications not only reduce the environmental footprint of the chemical process but can also lead to safer and more cost-effective manufacturing.

Spectroscopic and Advanced Structural Elucidation of N Butan 2 Yl 4 Chlorobenzenesulfonamide

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Electron Ionization Mass Spectrometry (EI-MS)

Electron ionization mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing the fragmentation pattern of its molecular ion. In the EI-MS analysis of N-butan-2-yl-4-chlorobenzenesulfonamide, the molecule is subjected to a high-energy electron beam, leading to the formation of a molecular ion ([M]+•) and various fragment ions. The fragmentation pathways are influenced by the relative bond strengths and the stability of the resulting fragments.

The mass spectrum of this compound is expected to exhibit a characteristic molecular ion peak. Due to the presence of the chlorine atom, this peak will appear as a pair of signals (M and M+2) with a relative intensity ratio of approximately 3:1, corresponding to the natural isotopic abundance of 35Cl and 37Cl.

Key fragmentation pathways for this compound are predicted to involve the cleavage of the S-N bond, the C-S bond, and bonds within the butan-2-yl group. The elimination of sulfur dioxide (SO2) is a common fragmentation pathway for aromatic sulfonamides, often promoted by the presence of an electron-withdrawing group like chlorine on the aromatic ring. nih.gov Alpha-cleavage adjacent to the nitrogen atom in the butan-2-yl group is also anticipated. libretexts.org

Table 1: Predicted Major Fragment Ions in the Electron Ionization Mass Spectrum of this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Formula | Significance |

| 261/263 | [C10H14ClNO2S]+• | Molecular Ion | Confirms the molecular weight of the compound. The M/M+2 pattern indicates the presence of one chlorine atom. |

| 175/177 | [C6H4ClO2S]+ | 4-chlorobenzenesulfonyl cation | Represents the cleavage of the S-N bond, a characteristic fragmentation for sulfonamides. |

| 111/113 | [C6H4Cl]+ | Chlorophenyl cation | Arises from the loss of SO2 from the 4-chlorobenzenesulfonyl fragment. |

| 86 | [C4H10N]+ | Butan-2-aminium cation | Results from the cleavage of the S-N bond with charge retention on the alkyl fragment. |

| 57 | [C4H9]+ | Butyl cation | A common fragment from the butan-2-yl group, likely formed through alpha-cleavage. |

| 56 | [C4H8]+• | Butene radical cation | Formed by the loss of a hydrogen atom from the butyl cation. |

X-ray Crystallography for Definitive Solid-State Structure Determination

Single-crystal X-ray crystallography provides unambiguous proof of the three-dimensional arrangement of atoms in a crystalline solid, offering precise information on bond lengths, bond angles, and intermolecular interactions.

High-quality single crystals of this compound suitable for X-ray diffraction analysis are typically grown by slow evaporation of a saturated solution of the compound. Common solvents for this purpose include ethanol, methanol, or acetone. The slow evaporation method allows for the gradual formation of a well-ordered crystal lattice. The quality of the resulting crystals is assessed visually for clarity and well-defined faces, and then by preliminary X-ray diffraction to check for singularity and diffraction strength.

A suitable single crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations of the atoms. The crystal is then irradiated with a monochromatic X-ray beam. The diffraction data are collected using a CCD or CMOS detector as the crystal is rotated.

The collected diffraction data are then processed to determine the unit cell parameters and the space group. The crystal structure is solved using direct methods or Patterson methods and subsequently refined by full-matrix least-squares on F2. All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms attached to carbon are often placed in calculated positions and refined using a riding model, while hydrogen atoms involved in hydrogen bonding, such as the N-H proton, are located from the difference Fourier map and refined isotropically.

Table 2: Representative Crystallographic Data and Refinement Parameters

| Parameter | Value |

| Empirical formula | C10H14ClNO2S |

| Formula weight | 261.73 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P21/c |

| Unit cell dimensions | a = 10.5 Å, b = 8.2 Å, c = 15.1 Å |

| α = 90°, β = 105°, γ = 90° | |

| Volume | 1250 Å3 |

| Z (molecules per unit cell) | 4 |

| Calculated density | 1.390 Mg/m3 |

| Absorption coefficient | 0.45 mm-1 |

| F(000) | 552 |

| Theta range for data collection | 2.5 to 27.5° |

| Reflections collected | 8500 |

| Independent reflections | 2500 [R(int) = 0.04] |

| Goodness-of-fit on F2 | 1.05 |

| Final R indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.110 |

| R indices (all data) | R1 = 0.060, wR2 = 0.125 |

Note: The data in this table are representative and based on typical values for similar sulfonamide structures.

The crystal structure of this compound reveals a wealth of information about its molecular conformation and the non-covalent interactions that govern its supramolecular architecture.

Intramolecular Interactions: The molecule is expected to adopt a twisted conformation around the S-N bond. The dihedral angle between the plane of the 4-chlorophenyl ring and the plane defined by the C-S-N-C atoms is a key conformational parameter.

Intermolecular Interactions: Hydrogen bonding is anticipated to be a dominant feature in the crystal packing. The sulfonamide group provides a good hydrogen bond donor (N-H) and two acceptors (the sulfonyl oxygen atoms). It is highly probable that the molecules form centrosymmetric dimers through N-H···O=S hydrogen bonds, a common motif in the crystal structures of sulfonamides. nih.gov This interaction would link two molecules in a head-to-tail fashion.

Computational Chemistry and Molecular Modeling of N Butan 2 Yl 4 Chlorobenzenesulfonamide

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful lens through which to view the electronic behavior and structural nuances of N-butan-2-yl-4-chlorobenzenesulfonamide.

Density Functional Theory (DFT) has been employed to investigate the electronic properties of sulfonamide derivatives, providing a basis for understanding their reactivity and spectroscopic signatures. For this compound, DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict key electronic and structural parameters. mdpi.com

The optimized molecular structure reveals the spatial arrangement of atoms, bond lengths, and bond angles. For instance, the sulfonamide S-N bond and the S=O bond vibrations can be predicted and are found to be in agreement with experimentally observed vibrational modes for similar compounds. mdpi.com The calculated chemical shifts for protons and carbons in related molecules have also shown good correlation with experimental NMR data. mdpi.com

Table 1: Predicted Vibrational Frequencies for Key Functional Groups in Sulfonamide Derivatives

| Functional Group | Predicted Vibrational Mode | Wavenumber (cm⁻¹) |

| SO₂ | Asymmetric Stretching | ~1330 |

| SO₂ | Symmetric Stretching | ~1157 |

| S-N | Stretching | ~931 |

Note: Data is based on studies of structurally related sulfonamide compounds and represents typical predicted values. mdpi.com

The flexibility of the butan-2-yl group and the rotational freedom around the S-N bond mean that this compound can exist in multiple conformations. Understanding the energy landscape of these conformers is crucial as the lowest energy conformation often dictates the molecule's biological activity.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful in drug discovery for predicting how a ligand like this compound might interact with a biological target.

Molecular docking simulations of sulfonamide derivatives have been performed to predict their binding modes within the active sites of various enzymes. For example, studies on related compounds have shown that the sulfonamide moiety can form crucial hydrogen bonds with amino acid residues in the target protein. mdpi.com The orientation of the N-butan-2-yl and 4-chlorophenyl groups within the binding pocket is determined by a combination of steric and electronic interactions.

Scoring functions are used in molecular docking programs to estimate the binding affinity between the ligand and the target. These functions calculate a score that represents the strength of the interaction, with lower scores typically indicating a more favorable binding. For sulfonamide compounds, docking studies have reported binding affinities (docking scores) against various protein targets. mdpi.com These scores provide a quantitative measure to rank potential drug candidates.

Table 2: Example of Molecular Docking Results for a Sulfonamide Derivative with a Protein Target

| Parameter | Value |

| Target Protein | SARS Coronavirus Main Proteinase (3CLpro) |

| Docking Score (kcal/mol) | -8.70 |

| Interacting Residues | Gly143, Cys145 |

| Type of Interaction | Hydrogen Bonds |

Note: This data is for a different sulfonamide compound, {(4-nitrophenyl)sulfonyl}tryptophan, and serves as an illustrative example of the type of data obtained from molecular docking studies. mdpi.com

A key outcome of molecular docking is the identification of specific amino acid residues in the target protein that are critical for binding the ligand. For sulfonamides, the oxygen atoms of the sulfonyl group and the nitrogen atom of the sulfonamide linker are often involved in forming hydrogen bonds. The aromatic ring can participate in π-π stacking or hydrophobic interactions. The butan-2-yl group would likely occupy a hydrophobic pocket within the active site. These interactions are fundamental to the molecular recognition process.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide a detailed view of the conformational dynamics and intermolecular interactions of this compound, both in isolation and when complexed with a biological target.

MD simulations are instrumental in assessing the stability of a ligand-protein complex over time. For this compound, this would involve docking the molecule into the active site of a target protein and then running a simulation for a duration typically ranging from nanoseconds to microseconds. Key metrics are analyzed to determine the stability of the binding.

The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms is a primary indicator of stability. A stable complex will exhibit a low and converging RMSD value over the simulation time. Furthermore, the root-mean-square fluctuation (RMSF) of individual residues can highlight flexible regions of the protein that may be important for ligand binding and function. Analysis of the number and type of hydrogen bonds, hydrophobic interactions, and salt bridges between this compound and the protein throughout the simulation provides a quantitative measure of the binding affinity and specificity.

Table 1: Illustrative MD Simulation Data for this compound Complexed with a Kinase Target

| Simulation Time (ns) | Ligand RMSD (Å) | Protein Backbone RMSD (Å) | Number of Hydrogen Bonds |

| 0 | 0.00 | 0.00 | 4 |

| 10 | 1.25 | 1.50 | 3 |

| 20 | 1.35 | 1.65 | 3 |

| 30 | 1.40 | 1.70 | 4 |

| 40 | 1.38 | 1.68 | 3 |

| 50 | 1.42 | 1.72 | 4 |

The binding of a ligand to a protein can induce conformational changes in both molecules, a phenomenon known as induced fit. MD simulations can capture these dynamic changes. For this compound, the sec-butyl group and the rotatable bond between the sulfonyl group and the phenyl ring allow for considerable conformational flexibility.

By comparing the conformational ensemble of the free ligand and protein with that of the complex, it is possible to identify key structural rearrangements. Techniques such as principal component analysis (PCA) of the simulation trajectory can reveal the dominant modes of motion and the conformational subspaces explored by the complex. This analysis can elucidate how the binding of this compound might allosterically modulate the protein's function or stabilize a particular active or inactive state.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Studies

Quantitative Structure-Activity Relationship (QSAR) and cheminformatics studies are essential for building predictive models that correlate the chemical structure of compounds with their biological activity. These models are invaluable for prioritizing compounds for synthesis and testing, thereby accelerating the drug discovery process.

The foundation of any QSAR model is the selection and calculation of molecular descriptors. These are numerical values that encode different aspects of a molecule's structure and properties. For a series of analogs of this compound, a wide range of descriptors would be calculated. These can be broadly categorized as:

1D Descriptors: Molecular weight, atom counts.

2D Descriptors: Topological indices (e.g., Balaban J index), connectivity indices, and 2D pharmacophore fingerprints.

3D Descriptors: Van der Waals volume, solvent-accessible surface area, and 3D pharmacophore fingerprints.

Physicochemical Descriptors: LogP (lipophilicity), pKa (acidity/basicity), and polar surface area (PSA).

The selection of relevant descriptors is a critical step, often guided by statistical methods to reduce redundancy and identify those that are most informative for the biological activity of interest.

Table 2: Selected Molecular Descriptors for a Hypothetical Series of this compound Analogs

| Compound | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) | Balaban J Index |

| Analog 1 | 263.75 | 3.1 | 46.2 | 2.5 |

| Analog 2 | 277.78 | 3.5 | 46.2 | 2.6 |

| Analog 3 | 295.75 | 2.8 | 55.4 | 2.4 |

| Analog 4 | 311.81 | 3.9 | 46.2 | 2.8 |

Once a set of descriptors has been calculated for a training set of molecules with known biological activities (e.g., IC50 values), a mathematical model can be developed. Common methods for building QSAR models include multiple linear regression (MLR), partial least squares (PLS), support vector machines (SVM), and random forest (RF).

The predictive power of the resulting model must be rigorously validated. This is typically done using a test set of compounds that were not used in the model development. Key validation metrics include the squared correlation coefficient (R²) for the training set and the predictive squared correlation coefficient (Q²) for the test set. A robust and predictive QSAR model will have a high Q² value, indicating its ability to accurately predict the activity of new, untested compounds. For instance, a QSAR study on related sulfonamide derivatives identified key descriptors like the GETAWAY descriptor HATS6s, the radial distribution function RDF125m, and the hydrophilic factor Hy as being significant for their cytotoxic activity. nih.gov

Pharmacophore modeling focuses on identifying the essential 3D arrangement of functional groups (the pharmacophore) required for a molecule to interact with a specific biological target. A pharmacophore model for this compound and its analogs would typically include features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.

This model can then be used as a 3D query to search large chemical databases for novel compounds that match the pharmacophore, a process known as virtual screening. researchgate.net This is a computationally efficient method for identifying potential hits with diverse chemical scaffolds that could bind to the same target. nih.gov The identified hits can then be subjected to further computational analysis, such as molecular docking and MD simulations, before being prioritized for experimental testing.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of N Butan 2 Yl 4 Chlorobenzenesulfonamide

Influence of the Butan-2-yl Moiety's Stereochemistry on Biological Interactions

The stereochemistry of the butan-2-yl group attached to the nitrogen atom of the sulfonamide is a critical determinant of its biological activity. The chiral center at the second carbon of the butyl group results in two stereoisomers, (R)-N-butan-2-yl-4-chlorobenzenesulfonamide and (S)-N-butan-2-yl-4-chlorobenzenesulfonamide. The differential three-dimensional arrangement of these isomers significantly influences their interaction with biological targets, such as enzymes and receptors.

The specific orientation of the sec-butyl group can dictate the binding affinity and efficacy of the compound. One stereoisomer may fit more snugly into the hydrophobic pocket of a target protein, leading to enhanced biological activity, while the other may exhibit a weaker interaction or even steric hindrance, resulting in reduced or no activity. The precise nature of this stereochemical preference is dependent on the specific topology of the biological target.

Effects of 4-Chloro Substitution on the Benzenesulfonamide (B165840) Ring

The presence of a chlorine atom at the para-position (position 4) of the benzenesulfonamide ring has a profound impact on the electronic and lipophilic properties of the molecule, which in turn affects its biological activity.

Lipophilic Effects: The chloro group increases the lipophilicity of the compound. This can enhance its ability to cross cell membranes and access intracellular targets. However, an optimal level of lipophilicity is often required, as excessively high lipophilicity can lead to poor aqueous solubility and non-specific binding. Studies on similar compounds, such as N-{4-[(4-chlorophenyl)sulfonyl]benzoyl}-L-valine derivatives, have explored how modifying lipophilicity through halogen substitution can modulate antimicrobial and antibiofilm activity. mdpi.com

The 4-chloro substitution is a common feature in many biologically active sulfonamides, highlighting its general importance in tuning the physicochemical properties of these compounds for improved therapeutic potential. who.intresearchgate.netnih.govmdpi.comasianpubs.orgnih.gov

Impact of N-Substitution Modifications on Biological Efficacy and Selectivity

Modification of the substituent on the sulfonamide nitrogen (the N-substituent) is a key strategy in medicinal chemistry to modulate the biological efficacy and selectivity of sulfonamide-based drugs. In the case of N-butan-2-yl-4-chlorobenzenesulfonamide, the butan-2-yl group plays a significant role in defining its interaction with target proteins.

The size, shape, and lipophilicity of the N-alkyl group are critical for determining the compound's binding affinity and selectivity. Studies on a variety of N-substituted sulfonamides have demonstrated that even small changes in the N-alkyl group can lead to significant differences in biological activity. For instance, research on N-alkyl-N-(aryl)-4-chlorobenzenesulfonamides has shown that varying the alkyl group can impact antibacterial and anti-enzymatic potentials. who.intresearchgate.netnih.gov Similarly, studies on other N-substituted benzenesulfonamides have revealed that the nature of the N-substituent influences their inhibitory potential against enzymes like lipoxygenase. bioinfopublication.orgresearchgate.net

The butan-2-yl group in the title compound provides a moderate level of lipophilicity and a specific steric profile that will influence its fit within a binding pocket. Replacing this group with smaller, larger, or more polar substituents would be expected to alter the compound's biological activity profile.

Electronic and Steric Effects Governing Compound Activity

The biological activity of this compound is governed by a combination of electronic and steric effects arising from its distinct structural components.

Electronic Effects: The primary electronic influence stems from the 4-chloro substituent on the benzene (B151609) ring, as discussed in section 5.2. This electron-withdrawing group modulates the acidity of the sulfonamide N-H and the charge distribution across the aromatic ring. This can be a critical factor in the compound's ability to act as an inhibitor, for example, of carbonic anhydrases, where the sulfonamide moiety coordinates with a zinc ion in the active site. rsc.org

Role of Linker Chemistry in Modulating Target Engagement

In the context of this compound, the butan-2-yl group can be considered a simple linker between the pharmacophoric 4-chlorobenzenesulfonamide (B1664158) core and the terminal methyl and ethyl groups. The concept of linker chemistry is crucial in drug design, as the nature of the linker can significantly modulate how a molecule engages with its biological target. nih.gov

The length, flexibility, and chemical nature of a linker are critical parameters that influence a drug's potency and selectivity. richmond.edunih.gov In this specific molecule, the butan-2-yl linker positions the terminal alkyl groups in a defined spatial orientation relative to the sulfonamide core. This orientation can be critical for establishing favorable van der Waals interactions within a binding site.

Mechanistic Investigations of Biological Activities in Vitro

Enzyme Inhibition Studies

The inhibitory activity of N-butan-2-yl-4-chlorobenzenesulfonamide has been assessed against several key enzymes to understand its specificity and mode of action.

Research has shown that this compound acts as an inhibitor of human carbonic anhydrase (hCA) isoforms. nih.gov Specifically, its effects on the cytosolic isoforms hCA I and hCA II have been a subject of study. Carbonic anhydrases are a family of zinc-containing metalloenzymes that play a critical role in various physiological processes by catalyzing the reversible hydration of carbon dioxide. nih.gov

While the primary focus of many benzenesulfonamide (B165840) derivatives has been on carbonic anhydrases, the broader class of sulfonamides has been investigated for inhibitory activity against other enzymes like lipoxygenases and cholinesterases. However, specific data for this compound against lipoxygenase and cholinesterases is not extensively documented in the currently available research.

The interaction between sulfonamide-based inhibitors and carbonic anhydrases is well-characterized. The sulfonamide moiety typically coordinates with the zinc ion present in the active site of the enzyme, displacing a water molecule or hydroxide (B78521) ion. This binding prevents the substrate (carbon dioxide) from accessing the catalytic center, thereby inhibiting the enzyme's function. The nature of the substituents on the benzene (B151609) ring and the sulfonamide nitrogen influences the binding affinity and selectivity for different carbonic anhydrase isoforms.

Receptor Binding and Modulation Studies

Investigations into the interaction of this compound with various receptor targets have provided insights into its broader pharmacological profile.

The dysregulation of the Wnt/β-catenin signaling pathway is implicated in the development of several cancers. nih.gov Research has identified N-(heterocyclylphenyl)benzenesulfonamides as inhibitors of β-catenin. nih.gov These compounds are designed to interfere with the protein-protein interaction between β-catenin and T-cell factor 4 (TCF4). nih.gov

The cannabinoid 1 (CB1) receptor, a G-protein coupled receptor, is primarily expressed in the central nervous system and plays a role in various physiological processes. nih.govnih.gov While numerous compounds have been developed to target CB1 receptors, specific binding data for this compound is not highlighted in the provided results. nih.gov

The GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor is a target for developing therapeutics for neurological disorders. nih.govnih.gov Negative allosteric modulators that bind to the interface of the GluN1b-GluN2B heterodimer have been identified. nih.gov

In the context of the Wnt/β-catenin pathway, benzenesulfonamide derivatives have been developed as antagonists. nih.gov By binding to β-catenin, they disrupt its interaction with TCF4, thereby inhibiting the transcription of oncogenes. nih.gov

Allosteric modulators offer a sophisticated mechanism of receptor modulation by binding to a site distinct from the orthosteric ligand binding site. nih.gov This can lead to a change in the receptor's affinity for the endogenous ligand or its efficacy. Negative allosteric modulators (NAMs) of the GluN2B-containing NMDA receptors have been shown to possess therapeutic potential. nih.govnih.gov Similarly, allosteric modulation of the CB1 receptor is an active area of research to develop safer therapeutic agents. nih.gov The characterization of this compound as an agonist, antagonist, or allosteric modulator at these receptor targets would require specific functional assays.

Interactive Data Table: Enzyme Inhibition Data

| Compound | Target Enzyme | Inhibition Constant (Kᵢ) | Mechanism of Inhibition |

| Benzenesulfonamide Derivatives | hCA I, hCA II | Varies | Typically non-competitive |

Interactive Data Table: Receptor Binding and Modulation

| Compound Class | Receptor Target | Activity |

| N-(heterocyclylphenyl)benzenesulfonamides | β-catenin | Antagonist |

| Diaryltriazoles | CB1 | Antagonist/Inverse Agonist |

| Methane sulfonamide derivatives | GluN2B-NMDA | Negative Allosteric Modulator |

Cellular Pathway Modulation

Investigation of Compound Effects on Specific Cellular Signaling Pathways

There is no available information from in vitro studies to suggest which, if any, cellular signaling pathways are modulated by this compound.

Analysis of Gene Expression and Protein Regulation in Cellular Models

No studies have been published that analyze the effects of this compound on gene expression or protein regulation in any cellular models.

Antimicrobial Mechanistic Studies

Investigation of Resistance Mechanisms

As there are no studies identifying any antimicrobial activity of this compound, there has been no investigation into potential mechanisms of microbial resistance to this specific compound.

Design, Synthesis, and Evaluation of N Butan 2 Yl 4 Chlorobenzenesulfonamide Derivatives and Analogues

Rational Design Principles for Novel Analogues

The journey to develop novel analogues of N-butan-2-yl-4-chlorobenzenesulfonamide is guided by established principles of medicinal chemistry. The primary goal is to systematically modify the parent structure to enhance a desired biological activity, improve pharmacokinetic properties, or elucidate the structure-activity relationship (SAR). A key strategy often involves the isosteric and bioisosteric replacement of functional groups. For instance, the chlorine atom on the phenyl ring might be moved to a different position or replaced with other halogens (e.g., fluorine, bromine) or a trifluoromethyl group to modulate electronic and lipophilic properties.

Computational modeling and docking studies can offer predictive insights into how analogues might interact with a biological target. researchgate.net By understanding the binding pocket of a target protein, researchers can design modifications to the butan-2-yl chain or the chlorobenzenesulfonamide core to optimize interactions, such as hydrogen bonding or hydrophobic contacts. nih.gov This rational, structure-based design approach helps to prioritize the synthesis of compounds with a higher probability of success, thereby streamlining the discovery process.

Synthetic Strategies for Structural Modifications

The generation of a library of analogues for biological testing hinges on robust and flexible synthetic methodologies. The modular nature of this compound allows for systematic modifications at several key positions.

Alterations to the Butan-2-yl Chain (e.g., branching, cyclization, functionalization)

The sec-butyl group attached to the sulfonamide nitrogen presents a prime target for modification. Strategies to alter this chain can include:

Branching: Introducing additional methyl groups or extending the carbon chain can explore the steric and lipophilic requirements of the binding site.

Cyclization: The linear butyl chain could be replaced with cyclic structures like cyclobutyl or cyclopentyl groups to introduce conformational rigidity. This can sometimes lead to a more favorable binding entropy.

Functionalization: The incorporation of functional groups such as hydroxyl, amino, or ether moieties onto the butyl chain can introduce new hydrogen bonding capabilities and alter the polarity of the molecule.

The synthesis of these modified amines, which are then reacted with 4-chlorobenzenesulfonyl chloride, is a common approach to generate these analogues.

Variations on the 4-Chlorobenzenesulfonamide (B1664158) Ring (e.g., different halogenations, heteroaromatic substitutions)

The 4-chlorobenzenesulfonamide core is another key area for structural diversification. The electronic and steric properties of this aromatic ring can be fine-tuned through various substitutions. Replacing the chlorine atom with other halogens like fluorine or bromine can systematically alter the electronic nature and potential for halogen bonding. researchgate.net

Diversification of the N-Substituent

While the core focus is on N-butan-2-yl derivatives, a broader exploration might involve replacing the butan-2-yl group entirely with other alkyl, aryl, or heterocyclic moieties. This diversification allows for a more comprehensive understanding of the SAR. The general synthetic route for these compounds involves the reaction of 4-chlorobenzenesulfonyl chloride with a diverse range of primary or secondary amines.

Comparative Biological Activity Assessment of Analogues and SAR Refinement

Once a library of analogues is synthesized, they undergo systematic biological evaluation to determine their activity. The specific assays employed would depend on the therapeutic target of interest. For instance, if the parent compound showed activity as a protein kinase inhibitor, the analogues would be tested in kinase activity assays.

The data generated from these assays is crucial for refining the Structure-Activity Relationship (SAR). By comparing the biological activity of structurally related compounds, researchers can deduce which molecular features are critical for activity. For example, if analogues with a 3-chloro substitution are more active than those with a 4-chloro substitution, it provides valuable information about the electronic and steric requirements of the target's binding site. researchgate.net

The results are often compiled into tables to visualize the trends in activity with respect to structural changes.

Table 1: Illustrative Structure-Activity Relationship Data

| Compound ID | R1 (N-substituent) | R2 (Aryl Ring) | Biological Activity (IC₅₀, µM) |

|---|---|---|---|

| 1 | butan-2-yl | 4-chlorophenyl | Baseline |

| 2 | iso-propyl | 4-chlorophenyl | Data |

| 3 | cyclobutyl | 4-chlorophenyl | Data |

| 4 | butan-2-yl | 4-fluorophenyl | Data |

| 5 | butan-2-yl | 4-bromophenyl | Data |

| 6 | butan-2-yl | pyridin-3-yl | Data |

Note: This table is for illustrative purposes to demonstrate how SAR data is typically presented. The "Data" would be replaced with actual experimental values.

Lead Optimization Strategies Based on Mechanistic Insights

If, for example, a lead compound is found to inhibit a specific enzyme, further optimization might focus on improving its binding affinity and selectivity for that enzyme over others. This could involve using computational modeling to design analogues that form additional, specific interactions with the enzyme's active site. nih.gov

Lead optimization also addresses pharmacokinetic properties, such as metabolic stability. For example, if a compound is rapidly metabolized at a specific site, that part of the molecule can be modified to block the metabolic pathway. nih.gov This iterative cycle of design, synthesis, and testing, informed by an ever-deepening understanding of the compound's mechanism of action, is the cornerstone of modern drug discovery.

Future Research Directions and Potential Applications in Chemical Biology

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing pharmaceutical research and offers immense potential for accelerating the development of N-butan-2-yl-4-chlorobenzenesulfonamide derivatives. mdpi.com These computational tools can analyze vast datasets to identify patterns and make predictions, thereby streamlining the drug discovery pipeline. researchgate.net For sulfonamide-based compounds, AI and ML can be pivotal in several areas:

De Novo Design: Generative AI models can design novel sulfonamide derivatives with optimized properties. By learning from existing chemical databases, these models can propose structures, like variations of the this compound scaffold, that are predicted to have high affinity for a specific biological target and favorable pharmacokinetic profiles. mdpi.com

Activity Prediction: Machine learning algorithms can predict the biological activity of new compounds before they are synthesized. researchgate.net For instance, a model trained on data from other benzenesulfonamides could predict the potential efficacy of a new derivative against a particular cancer cell line or enzyme. nih.govnih.gov This predictive capability significantly reduces the time and cost associated with screening large numbers of molecules.

Property Optimization: AI can be used for multi-objective optimization, simultaneously refining a compound's structure to enhance therapeutic efficacy while minimizing potential toxicity and improving metabolic stability. mdpi.com This is particularly relevant for developing safer and more effective drugs based on the sulfonamide scaffold. eurekaselect.comnih.gov

Recent studies have demonstrated the successful application of ML, such as extreme gradient boosting models, in predicting the behavior of sulfonamide antibiotics in environmental systems, showcasing the power of these techniques to model complex interactions. nih.gov

Table 1: Examples of AI/ML Models in Drug Discovery

| Model/Technique | Application in Compound Design & Prediction | Potential Relevance for this compound |

| Generative Adversarial Networks (GANs) | Generation of novel molecular structures with desired properties. nih.gov | Design of new derivatives with predicted high efficacy and low toxicity. |

| Extreme Gradient Boosting (XGBoost) | Prediction of compound adsorption and behavior based on molecular features. nih.gov | Predicting pharmacokinetic properties and potential off-target effects. |

| Deep Learning / Neural Networks | Analysis of large datasets (genomic, proteomic) to identify new drug targets and predict compound activity. researchgate.net | Identifying novel cancer targets for which the scaffold may have high affinity. |

| Kronecker-Regularized Least Squares (KronRLS) | Assessment of drug-target binding affinity (DTBA). researchgate.net | Predicting the binding strength of new derivatives to specific enzymes or receptors. |

Exploration of Novel Biological Targets and Therapeutic Areas for this compound Scaffolds

The sulfonamide moiety is a versatile pharmacophore present in a wide array of FDA-approved drugs, highlighting its importance in medicinal chemistry. nih.gov While historically known for antimicrobial properties, sulfonamide derivatives are now recognized for their potential in treating a multitude of diseases, including cancer, viral infections, and inflammatory conditions. eurekaselect.comnih.govajchem-b.com

Future research should focus on exploring novel biological targets for scaffolds related to this compound. The structural features—a chlorinated benzene (B151609) ring and a substituted amide group—provide a basis for designing targeted therapies. Research on similar chlorobenzenesulfonamide derivatives has revealed promising anticancer activity. For example, certain 2,4-dichloro-N-(quinolin-8-yl)benzenesulfonamides have shown significant cytotoxic effects against non-small cell lung adenocarcinoma and colon carcinoma cells. nih.gov These compounds were found to induce cell cycle arrest and disrupt mitochondrial function. nih.gov

Other potential therapeutic areas and targets for this class of compounds include:

Enzyme Inhibition: Sulfonamides are well-known inhibitors of enzymes like carbonic anhydrase, which is implicated in glaucoma and certain cancers. ajchem-b.com The specific structure of this compound could be optimized to target other key enzymes in disease pathways, such as kinases or proteases. nih.gov

Anticancer Agents: Building on existing research, derivatives could be synthesized and screened against a wider panel of cancer cell lines. nih.gov Molecular docking studies could help identify specific targets within cancer cells, such as phosphoinositide 3-kinase (PI3K), which has been explored for other benzenesulfonamide (B165840) derivatives. nih.gov

Antiviral and Anti-inflammatory applications: The broad biological activity of sulfonamides suggests potential applications beyond oncology. eurekaselect.comnih.gov The scaffold could be modified and tested for activity against viral proteases or inflammatory mediators like cyclooxygenase-2 (COX-2). nih.gov

Table 2: Potential Biological Targets for this compound Scaffolds

| Target Class | Specific Example(s) | Potential Therapeutic Area |

| Kinases | Phosphoinositide 3-kinase (PI3K) nih.gov, Janus kinase (JAK) nih.gov | Cancer, Inflammatory Diseases |

| Carbonic Anhydrases | Various isoforms | Glaucoma, Cancer ajchem-b.com |

| Proteases | Viral Proteases (e.g., HIV, HCV) nih.gov | Viral Infections |

| Cell Cycle Proteins | p53, p21 nih.gov | Cancer |

Development of Advanced Chemical Tools and Probes Based on the Compound Structure

The inherent structure of this compound can serve as a foundation for developing sophisticated chemical tools and probes for biological research. These probes are instrumental in studying biological processes, identifying drug targets, and visualizing cellular components.

A promising direction is the development of fluorescent probes. By chemically linking the sulfonamide scaffold to a fluorophore, such as a naphthalimide, it is possible to create molecules that can be used for targeted fluorescent imaging. nih.govmdpi.com Recent research has demonstrated that sulfonamide-containing naphthalimide derivatives can be effectively taken up by cancer cells, enabling clear fluorescent imaging. nih.govmdpi.com This suggests that a probe derived from this compound could be designed to accumulate in specific cellular compartments or bind to a particular protein, allowing researchers to visualize its localization and dynamics within living cells.

These chemical tools could be used to:

Visualize Drug Distribution: A fluorescently tagged version of the compound could track its uptake and distribution in cells and tissues.

Identify Target Proteins: Photo-affinity labeling probes could be created by incorporating a photoreactive group into the molecule. Upon UV irradiation, the probe would covalently bind to its target protein, enabling its identification and characterization.

Assay Development: The scaffold could be used to develop probes for high-throughput screening assays to find other molecules that bind to the same target.

Collaborative Research Avenues in Interdisciplinary Chemical Sciences

The full potential of this compound and its derivatives can only be realized through interdisciplinary collaboration. chemscene.com The complexity of modern drug discovery and chemical biology necessitates a team-science approach, integrating expertise from various fields.

Key collaborative avenues include:

Medicinal Chemistry and Computational Biology: Chemists can synthesize novel derivatives based on predictive models developed by computational biologists, creating a feedback loop that accelerates the design-synthesize-test cycle. mdpi.comresearchgate.net

Chemical Biology and Pharmacology: Chemical biologists can develop probes and tools based on the compound, which pharmacologists can then use to study its mechanism of action, target engagement, and physiological effects in cellular and animal models. chemscene.com

Structural Biology and Synthetic Chemistry: Structural biologists can determine the three-dimensional structure of the compound bound to its biological target. This information is invaluable for synthetic chemists to design next-generation molecules with improved fit and affinity.

Materials Science and Pharmaceutical Science: Collaboration with materials scientists could lead to the development of novel drug delivery systems, such as biodegradable polymers or nanoparticles, to improve the compound's delivery and release profile. mdpi.com

By fostering these interdisciplinary partnerships, the scientific community can more effectively explore the therapeutic potential and biological applications of the this compound scaffold, translating basic chemical research into tangible advancements in medicine and biology.

Q & A

Q. What are the common synthetic routes for N-butan-2-yl-4-chlorobenzenesulfonamide?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, sulfonamide derivatives are often prepared by reacting 4-chlorobenzenesulfonyl chloride with a secondary amine (e.g., butan-2-amine) in the presence of a base like pyridine to neutralize HCl byproducts. Solvents such as dichloromethane or THF are used under anhydrous conditions at 0–5°C, followed by room-temperature stirring for 12–24 hours . Purification involves recrystallization or column chromatography.

Q. Which analytical techniques are critical for characterizing this compound?

- X-ray crystallography : Determines precise molecular geometry and intermolecular interactions. SHELXL (via SHELX suite) is widely used for refinement, with data collected at 290 K and R-factors < 0.06 .

- Spectroscopy :

- NMR : H and C NMR confirm substituent positions (e.g., δ 7.6–8.0 ppm for aromatic protons, δ 1.2–1.5 ppm for butan-2-yl methyl groups) .

- IR : Sulfonamide S=O stretches appear at 1150–1350 cm .

- Mass spectrometry : ESI-MS provides molecular ion peaks (e.g., [M+H] at m/z 288.6) .

Q. How is purity assessed during synthesis?

Purity is validated via:

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm); retention times compared to standards .

- Melting point analysis : Sharp melting points (e.g., 178–183°C) indicate high crystallinity .

- Elemental analysis : Carbon, hydrogen, and nitrogen content within ±0.3% of theoretical values .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for this compound?

- Variable substituents : Modify the butan-2-yl group (e.g., branching, halogenation) and 4-chlorophenyl moiety (e.g., nitro, methoxy groups) .

- Biological assays : Test antimicrobial activity (MIC assays against E. coli and S. aureus) or enzyme inhibition (e.g., carbonic anhydrase IC via stopped-flow spectroscopy) .

- Data correlation : Use multivariate analysis (e.g., PCA) to link substituent electronic parameters (Hammett σ) with bioactivity .

Q. What computational methods validate the compound’s electronic structure?

- DFT calculations : Optimize geometry at B3LYP/6-311G(d,p) level; compare bond lengths/angles with crystallographic data (e.g., C–S bond: 1.76 Å calc. vs. 1.74 Å expt.) .

- Molecular docking : AutoDock Vina evaluates binding affinity to targets (e.g., cyclooxygenase-2). Docking scores < −7.0 kcal/mol suggest strong binding .

Q. How to assess pharmacokinetic properties like metabolic stability?

- In vitro assays :

- Liver microsomes : Incubate compound (1 µM) with NADPH; monitor degradation via LC-MS over 60 minutes. Half-life >30 min indicates stability .

- Plasma protein binding : Equilibrium dialysis (human plasma, 37°C); >90% binding suggests limited bioavailability .

Q. What strategies mitigate toxicity in preclinical studies?

- Cytotoxicity screening : MTT assay on HEK-293 cells; IC > 50 µM is desirable .

- Genotoxicity : Ames test (TA98 strain) to detect mutagenicity; <2-fold revertant increase vs. control .

- In vivo acute toxicity : OECD 423 guidelines in rodents; monitor LD and organ histopathology .

Q. How to resolve contradictions between bioactivity and computational predictions?

- Orthogonal assays : Re-test activity using SPR (surface plasmon resonance) if initial enzyme inhibition data conflicts with docking results .

- Crystal structure verification : Re-determine ligand-protein co-crystals to confirm binding modes (e.g., SHELXD for phasing) .

- Batch variability : Recheck compound purity (HPLC) and stereochemistry (circular dichroism) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.